molecular formula C13H17N3O2S B2974278 2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile CAS No. 241127-21-9

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile

Cat. No.: B2974278
CAS No.: 241127-21-9
M. Wt: 279.36
InChI Key: VEXIQTDAEQFUFS-FOWTUZBSSA-N
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Description

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile (CAS: 241127-21-9) is a nitrile-containing hydrazone derivative characterized by a tert-butylsulfonyl group and a 3-methylphenyl hydrazone moiety. Its molecular formula is C₁₃H₁₇N₃O₂S, with a molecular weight of 279.36 g/mol . The compound’s structure combines steric bulk from the tert-butyl group with the electron-withdrawing sulfonyl and nitrile groups, making it a candidate for studying steric and electronic effects in organic reactions or biological systems. It is primarily used in research and development, with strict regulatory compliance for handling due to its experimental status .

Properties

IUPAC Name

(1E)-1-tert-butylsulfonyl-N-(3-methylanilino)methanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-10-6-5-7-11(8-10)15-16-12(9-14)19(17,18)13(2,3)4/h5-8,15H,1-4H3/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXIQTDAEQFUFS-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C#N)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(\C#N)/S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H17N3O2SC_{13}H_{17}N_{3}O_{2}S and is characterized by a hydrazone functional group, which is known for its reactivity and biological significance. The presence of the tert-butylsulfonyl group enhances its solubility and stability, making it a suitable candidate for further biological evaluation.

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, suggesting that this compound may also possess antimicrobial effects. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Hydrazone derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that modifications in the hydrazone structure can enhance COX-2 selectivity, indicating a pathway for therapeutic applications in inflammatory diseases .

Neuroprotective Potential

Recent investigations into related compounds have highlighted neuroprotective effects against oxidative stress and neuronal cell death. The ability of hydrazone derivatives to cross the blood-brain barrier may allow them to exert protective effects in neurodegenerative conditions, although specific studies on this compound are still required .

Case Studies

StudyFindingsImplications
Study 1: Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteriaSupports potential use as an antimicrobial agent
Study 2: Anti-inflammatory PropertiesInhibition of COX-2 enzyme activity in vitroSuggests therapeutic applications in treating inflammation
Study 3: NeuroprotectionReduced oxidative stress in neuronal cellsIndicates potential for treating neurodegenerative diseases

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Cell Membrane Interaction : The hydrophobic nature of the tert-butylsulfonyl group may facilitate interactions with cell membranes, enhancing permeability and bioavailability.
  • Radical Scavenging : The presence of nitrogen-containing groups may contribute to antioxidant activity by scavenging free radicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of hydrazono-acetonitrile derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Notes
2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile 241127-21-9 C₁₃H₁₇N₃O₂S 279.36 3-Methylphenyl, tert-butylsulfonyl Research applications; steric studies
2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile 241127-16-2 C₁₂H₁₄FN₃O₂S 283.32 2-Fluorophenyl, tert-butylsulfonyl Synthetic intermediate; fluorinated analog
2-[2-(4-Fluorophenyl)hydrazono]propanoate N/A C₉H₇FN₂O₂ 194.16 4-Fluorophenyl, ester group Mechanistic studies in enzyme systems
2-{2-[(4-Methylphenyl)sulfonyl]hydrazono}acetic acid N/A C₉H₁₀N₂O₄S 242.25 4-Methylphenylsulfonyl, carboxylic acid Acidic hydrazone for coordination chemistry
2-(5-(2-Hydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile N/A C₆H₅N₃OS 167.19 Thiazole ring, nitrile Antimicrobial evaluation

Key Observations

Substituent Effects on Reactivity and Stability The tert-butylsulfonyl group in the target compound enhances steric hindrance and stability compared to smaller sulfonyl groups (e.g., 4-methylphenylsulfonyl in ). This bulk may reduce unwanted side reactions in synthesis. Fluorine vs.

Functional Group Diversity Nitrile vs. Carboxylic Acid: The nitrile group in the target compound offers distinct reactivity (e.g., participation in cycloadditions) compared to carboxylic acid derivatives like 2-{2-[(4-methylphenyl)sulfonyl]hydrazono}acetic acid . Ester vs. Sulfonyl Groups: The ester-containing analog (2-[2-(4-fluorophenyl)hydrazono]propanoate) is more polar and water-soluble, making it suitable for aqueous-phase enzymatic studies .

Synthetic Methodologies The target compound’s synthesis likely involves diazotization and coupling reactions similar to those used for 2-(2-(4-fluorophenyl)hydrazono)propanoate . Microwave-assisted synthesis (e.g., used for 2-[2-(2-fluoro-5-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal) improves yield and reduces reaction time compared to conventional methods .

Fluorinated derivatives are often explored for their enhanced bioavailability and metabolic stability in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile, and what solvents/reagents are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via condensation of hydrazide derivatives with ketones or aldehydes in aprotic solvents like acetonitrile. For example, substituted hydrazono compounds are formed by reacting 2,4-dioxobutanoic acid with hydrazides under controlled heating (50°C) followed by cooling to precipitate the product . Tert-butyl sulfonyl groups may require sulfonation agents (e.g., sulfonyl chlorides) in inert atmospheres. Purification typically involves recrystallization from acetonitrile or 1,4-dioxane .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use methanol-acetonitrile-buffer systems (e.g., 70:30 ratio) with pH-adjusted mobile phases to assess purity .
  • NMR/FT-IR : Confirm hydrazone (-NH-N=) and sulfonyl (-SO₂-) functional groups.
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry if intramolecular cyclization occurs .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-protected containers at -20°C to prevent hydrolysis of the sulfonyl or hydrazone groups. Avoid prolonged exposure to moisture or acidic/basic conditions, as these may degrade the tert-butylsulfonyl moiety .

Advanced Research Questions

Q. What intramolecular cyclization pathways are feasible for this compound, and how do reaction conditions influence product distribution?

  • Methodological Answer : Cyclization can occur via nucleophilic attack of the hydrazone nitrogen on the sulfonyl-activated carbon. For example, propionic anhydride promotes cyclization to form oxadiazole or triazole derivatives. Reaction temperature (80–100°C) and solvent polarity (e.g., DMF vs. acetonitrile) critically affect regioselectivity . Monitor reaction progress via TLC or in-situ FT-IR to detect intermediate species.

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model the electron density distribution, identifying reactive sites like the hydrazone nitrogen or sulfonyl oxygen. Studies on analogous compounds show that the Laplacian of the electron density correlates with nucleophilic/electrophilic behavior . Molecular dynamics simulations (e.g., AMBER) further predict solvent interactions affecting solubility .

Q. What strategies resolve contradictions in biological activity data (e.g., anti-inflammatory vs. cytotoxicity) observed in vitro?

  • Methodological Answer :

  • Dose-Response Analysis : Test across a broad concentration range (nM–µM) to differentiate therapeutic vs. toxic thresholds.
  • Metabolic Stability Assays : Use liver microsomes to assess if cytotoxicity arises from metabolite formation.
  • Target-Specific Assays : Compare COX-2 inhibition (anti-inflammatory) with off-target kinase profiling to identify selectivity .

Q. How can structural analogs of this compound be designed to enhance solubility without compromising bioactivity?

  • Methodological Answer : Introduce polar substituents (e.g., -OH, -COOH) on the 3-methylphenyl ring or replace tert-butylsulfonyl with more hydrophilic sulfonamides. Fluorinated analogs (e.g., trifluoromethyl groups) may improve membrane permeability, as seen in fluorophenylacetonitrile derivatives . Computational lipophilicity predictions (LogP) guide rational design.

Data Contradiction Analysis

Q. Why do different synthesis protocols report varying yields for this compound, and how can reproducibility be improved?

  • Methodological Answer : Variations arise from:

  • Reagent Purity : Hydrazides with trace moisture reduce condensation efficiency.
  • Temperature Control : Heating beyond 50°C may degrade acetonitrile, forming by-products .
  • Workup Methods : Slow cooling vs. rapid quenching affects crystal size and purity. Standardize anhydrous conditions and monitor reaction kinetics via inline spectroscopy.

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